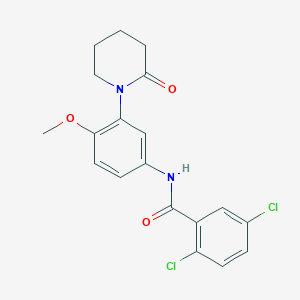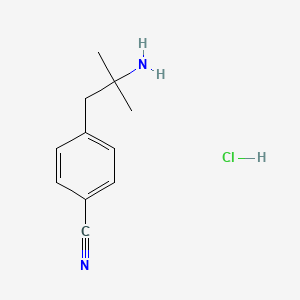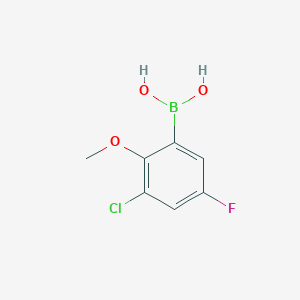![molecular formula C12H10FN5 B2798268 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 1406612-50-7](/img/structure/B2798268.png)
9-[(3-fluorophenyl)methyl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine is 1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) . This indicates the presence of fluorine, nitrogen, and hydrogen atoms in the compound.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 243.245. It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine, known as arprinocid, has been synthesized through various methods. One approach involves the synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine and 9-[(2,6-dichlorophenyl)methyl]-9H-purin-6-amine using carbon-14 labeling, which is crucial for tracking the distribution and metabolism of the compound in biological systems (Ellsworth, Meriwether, & Mertel, 1989).
- Chemical Reactivity and Tautomerism : Studies on N-Methoxy-9-methyl-9H-purin-6-amines, closely related to the target compound, have shown significant variations in amino/imino tautomer ratios, which are essential for understanding the chemical behavior and potential applications of these compounds (Roggen & Gundersen, 2008).
- Utilization in Organic Synthesis : Phosphorus pentoxide, combined with ortho-substituted arylamines, has been used for synthesizing 9-aryl-9H-purin-6-amines, which showcases the versatility of the purine structure in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).
Biological and Medicinal Applications
- Anticancer and Antimicrobial Activities : Research on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines has shown potential for antimycobacterial and antiprotozoal activity, as well as efficacy against several cancer cell lines. The structural variations in these compounds significantly influence their biological activities (Roggen et al., 2011).
- DNA Repair Enzyme Targeting : Synthesized analogs of 9H-purin-2-yl-amine have been evaluated for their ability to quantify the status of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissues, which is critical for understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).
- Anticoccidial Efficacy : Arprinocid, a derivative of this compound, has shown efficacy against various strains of coccidia, a parasite affecting poultry, demonstrating the compound's potential in veterinary medicine (Olson et al., 1978).
Safety and Hazards
The safety information for 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
9-[(3-fluorophenyl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPPGDFSOGSIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1406612-50-7 |
Source


|
| Record name | 9-[(3-fluorophenyl)methyl]-9H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2798185.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)



![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)

![5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)
![N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)
